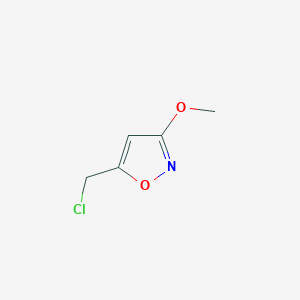

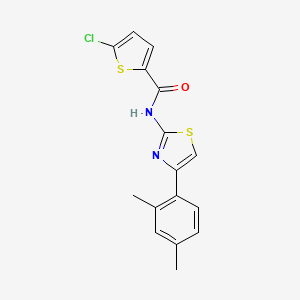

![molecular formula C21H23N3O2 B2815261 4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-34-2](/img/structure/B2815261.png)

4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies.

科学的研究の応用

Synthesis and Polyamide Applications

Polyamides with ether linkages and ortho-phenylene units, synthesized from aromatic nucleophilic substitution reactions involving 4-tert-butylcatechol, exhibit non-crystallinity, excellent solubility in various solvents, and form transparent, flexible films. These polyamides demonstrate high thermal stability with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C, making them suitable for applications requiring materials with significant thermal resistance and flexibility (Hsiao, Yang, & Chen, 2000).

Crystal Structure and Supramolecular Assembly

The crystal structure of compounds like bosentan monohydrate showcases a U-shaped channel formed by the dihedral angles between pyrimidine and benzene rings. This structure facilitates the formation of a two-dimensional supramolecular array through hydrogen bonding and weak intermolecular interactions, suggesting potential in the design of molecular assemblies and materials science (Kaur et al., 2012).

Heterocyclic Synthesis and Biological Potential

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds via microwave irradiation demonstrates a method for creating potentially biologically active molecules. These compounds, evaluated for insecticidal and antibacterial potential, highlight the role of heterocyclic chemistry in developing new agrochemicals and antibiotics, contributing to fields like pest control and medicinal chemistry (Deohate & Palaspagar, 2020).

Polyimide Materials with Low Dielectric Constants

Novel polyimides derived from unsymmetric diamines with tert-butyl side groups exhibit low dielectric constants, excellent solubility, and high glass transition temperatures. The introduction of bulky tert-butyl groups increases the interchain distance, reducing intermolecular forces and enhancing the material's electrical insulating properties, relevant for electronic and aerospace industries (Chern & Tsai, 2008).

Genotoxicity Studies

Research on the genotoxic effects of chemicals like methyl-tert-butyl ether and BTEX compounds on human lymphocytes indicates the importance of evaluating environmental contaminants for their potential to cause DNA damage. Such studies are crucial for assessing the risks associated with exposure to these compounds, informing public health policies and environmental regulations (Chen et al., 2008).

作用機序

Target of Action

A related compound, risdiplam, is known to be a pre-mrna splicing modifier of the motor neuron survival gene smn2 . This suggests that our compound might have a similar target or mechanism.

Mode of Action

Given its structural similarity to risdiplam, it may also act as a pre-mrna splicing modifier . This means it could potentially alter the splicing of pre-mRNA, leading to changes in the production of the SMN protein.

Biochemical Pathways

If it acts similarly to risdiplam, it could affect the splicing of smn2 pre-mrna . This could lead to an increase in full-length SMN protein, which is crucial for the health of motor neurons.

Result of Action

If it acts similarly to risdiplam, it could potentially increase the levels of full-length smn protein . This could have beneficial effects in conditions like spinal muscular atrophy, where there is a deficiency of this protein.

特性

IUPAC Name |

4-tert-butyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-13-6-11-17-22-14(2)18(20(26)24(17)12-13)23-19(25)15-7-9-16(10-8-15)21(3,4)5/h6-12H,1-5H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRLSTHFBSINGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

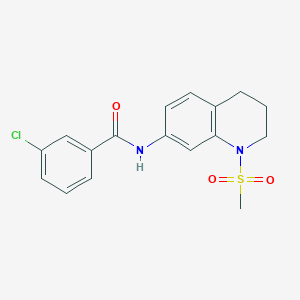

![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)

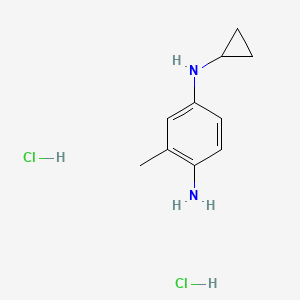

![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)

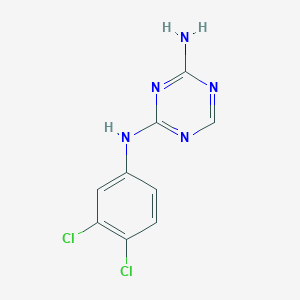

![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)

![4-[(2-Methylpropyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B2815191.png)

![4,6-dihydro-1H-thieno[3,4-c]pyrazole](/img/structure/B2815197.png)

![3-Tert-butyl-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815199.png)

![N-(4-methoxyphenyl)-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815200.png)